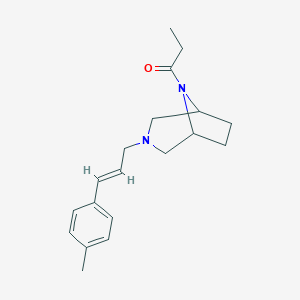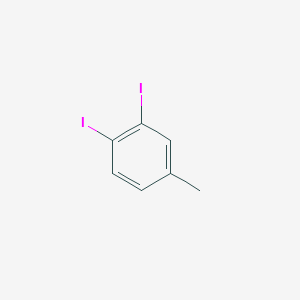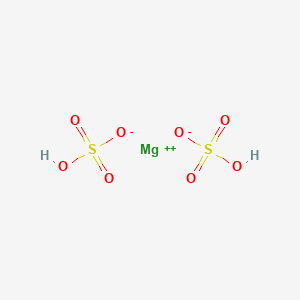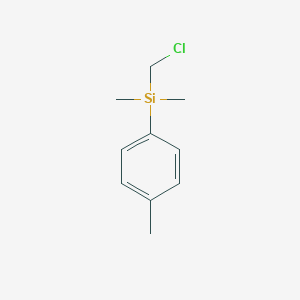
6-溴喹喔啉-2,3(1H,4H)-二酮
描述
6-Bromoquinoxaline-2,3(1H,4H)-dione is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic semiconductors, dyes, and electroluminescent materials . The presence of a bromine atom at the 6th position and the dione functionality at the 2,3 positions make this compound particularly interesting for research and industrial applications.
科学研究应用
6-Bromoquinoxaline-2,3(1H,4H)-dione has a wide range of scientific research applications:
作用机制
Target of Action
Quinoxaline derivatives, including 6-Bromoquinoxaline-2,3(1H,4H)-dione, are known to have a wide range of biological activities . They are valuable scaffolds in pharmaceuticals and bioactive natural products . .
Mode of Action
Quinoxaline derivatives are known for their interesting biological activities such as antiviral, antibiotic, anti-inflammatory, antiprotozoal, antihelmintic, antimalarial, antitubercular, antidepressant, kinase inhibitors, anticancer and also active against aids .
Biochemical Pathways
Quinoxaline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad spectrum of biological activities of quinoxaline derivatives, it can be inferred that they may have diverse effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of various catalysts. Common catalysts include titanium silicate (TS-1), molecular iodine, cerium ammonium nitrate, and oxalic acid . The reaction is usually carried out in solvents such as methanol or acetic acid under reflux conditions or microwave irradiation .
Industrial Production Methods: For industrial-scale production, the reaction can be scaled up using recyclable catalysts like titanium silicate (TS-1) and performed under controlled conditions to ensure high yields and purity . The use of solid-phase synthesis techniques and nanostructured catalysts can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 6-Bromoquinoxaline-2,3(1H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline-2,3-diol derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit enhanced biological and chemical properties .
相似化合物的比较
Quinoxaline-2,3-dione: Lacks the bromine atom at the 6th position.
6-Chloroquinoxaline-2,3(1H,4H)-dione: Contains a chlorine atom instead of bromine.
Quinoxaline-2,3-diol: Contains hydroxyl groups instead of the dione functionality.
Uniqueness: 6-Bromoquinoxaline-2,3(1H,4H)-dione is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other quinoxaline derivatives . This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
6-bromo-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGUPPDVPWCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407929 | |
| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-90-3 | |
| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


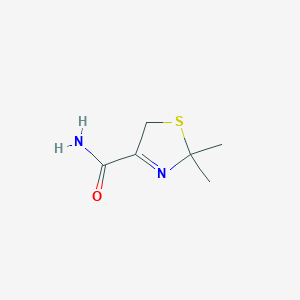
![[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B158993.png)


